Shinjulactone C
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Overview
Description
It is characterized by its unique hexacyclic structure, specifically a 1α,12α:5α,13α-dicyclo-9βH-picrasane skeleton . This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Shinjulactone C can be synthesized from ailanthone through a series of chemical reactions. The key step involves an intramolecular ionic [4+2] cycloaddition between a pentadienyl cation and an olefin . This reaction is crucial for forming the hexacyclic structure of this compound.
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data focuses on laboratory-scale synthesis and isolation from natural sources.
Chemical Reactions Analysis
Types of Reactions
Shinjulactone C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the ketone groups in the structure.
Substitution: Substitution reactions can occur at specific positions in the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Chemistry: It serves as a model compound for studying complex natural product synthesis and reaction mechanisms.
Medicine: Preliminary studies suggest that this compound may have anti-inflammatory and anticancer properties.
Industry: Its unique structure and biological activities make it a potential candidate for developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Shinjulactone C involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the nuclear factor (NF)κB-dependent cell adhesion molecule expression and monocyte recruitment, which are crucial steps in the inflammatory response . Additionally, it can inhibit the endothelial-mesenchymal transition, a process associated with atherosclerosis and plaque instability .
Comparison with Similar Compounds
Similar Compounds
Shinjulactone C is structurally related to other quassinoids such as:
- Shinjudilactone
- Ailanthone
- Shinjulactone A
- Shinjulactone B
Uniqueness
What sets this compound apart from these similar compounds is its unique hexacyclic structure and specific biological activities. While other quassinoids also exhibit biological activities, the specific interactions and pathways targeted by this compound make it a compound of particular interest for further research and development .
Properties
CAS No. |
82470-74-4 |
---|---|
Molecular Formula |
C20H22O7 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(1S,2R,3R,9R,13R,15R,17S)-3,15-dihydroxy-17-(hydroxymethyl)-2,6,14-trimethyl-10-oxahexacyclo[7.7.1.02,7.03,15.07,14.013,17]heptadec-5-ene-4,11,16-trione |
InChI |
InChI=1S/C20H22O7/c1-8-4-10(22)19(25)16(3)13-14(24)20(19,26)15(2)9-5-12(23)27-11(6-18(8,15)16)17(9,13)7-21/h4,9,11,13,21,25-26H,5-7H2,1-3H3/t9-,11+,13+,15?,16+,17+,18?,19+,20+/m0/s1 |
InChI Key |
QUDGSOQXSJGXMH-HOGHQMKASA-N |
Isomeric SMILES |
CC1=CC(=O)[C@]2([C@]3(C14C[C@@H]5[C@@]6([C@@H]3C(=O)[C@]2(C4([C@@H]6CC(=O)O5)C)O)CO)C)O |
Canonical SMILES |
CC1=CC(=O)C2(C3(C14CC5C6(C3C(=O)C2(C4(C6CC(=O)O5)C)O)CO)C)O |
Origin of Product |
United States |
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